molecular formula C13H18N2O2 B1290676 N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide CAS No. 952183-27-6

N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide

Cat. No. B1290676
CAS RN: 952183-27-6
M. Wt: 234.29 g/mol
InChI Key: PENHWEKMIBTCSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide and related compounds involves various chemical reactions and conditions. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot process, followed by oxidation using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Similarly, 2-hydroxy-N-(pyridin-4-yl)benzamide was synthesized from salicylic acid and 4-aminopyridine, with triethylamine as a catalyst, yielding a high product yield under mild conditions . These methods demonstrate the versatility of benzamide derivatives synthesis, which can be tailored to produce a variety of compounds with different substituents on the benzamide ring.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by various spectroscopic techniques, including IR, (1)H NMR, and (13)C NMR spectroscopy. X-ray single-crystal diffraction is used to determine the positions of atoms, bond lengths, bond angles, and dihedral angles . For example, the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative showed two independent molecules in the asymmetric unit with different orientations of the pyridine ring with respect to the benzene ring . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and coordination with metal ions. The oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives led to cyclization and the formation of copper(II) complexes . Additionally, the reaction of N(α)-(2-oxo-2H-1-benzopyran-4-yl)Weinreb α-aminoamides with organometallic compounds followed by cyclization produced benzopyrano[4,3-b]pyrrol-4(1H)-ones . These reactions highlight the reactivity of the benzamide moiety and its potential for forming complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the polymorphism of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) was studied, revealing different thermal and spectroscopic properties for the alpha and beta forms . The luminescent properties of pyridyl substituted benzamides were also investigated, showing aggregation-enhanced emission and multi-stimuli-responsive properties . These properties are important for the potential application of benzamide derivatives in various fields, including materials science and pharmaceuticals.

properties

IUPAC Name

N-(2-hydroxyethyl)-4-pyrrolidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-10-7-14-13(17)11-3-5-12(6-4-11)15-8-1-2-9-15/h3-6,16H,1-2,7-10H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENHWEKMIBTCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601245776
Record name N-(2-Hydroxyethyl)-4-(1-pyrrolidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide

CAS RN

952183-27-6
Record name N-(2-Hydroxyethyl)-4-(1-pyrrolidinyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)-4-(1-pyrrolidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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